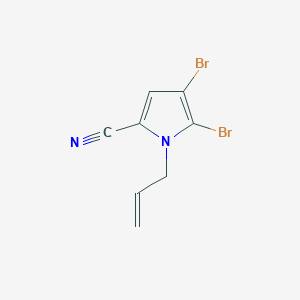

1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6Br2N2 |

|---|---|

Molecular Weight |

289.95 g/mol |

IUPAC Name |

4,5-dibromo-1-prop-2-enylpyrrole-2-carbonitrile |

InChI |

InChI=1S/C8H6Br2N2/c1-2-3-12-6(5-11)4-7(9)8(12)10/h2,4H,1,3H2 |

InChI Key |

WSXWBQCEAZPGKX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=CC(=C1Br)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Direct Dibromination of 1H-Pyrrole Derivatives

The 4,5-dibromo substitution on the pyrrole ring is typically achieved via electrophilic bromination. A common precursor, 1H-pyrrole-2-carbonitrile, undergoes bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C. For example, 4,5-dibromo-1H-pyrrole-2-carbonitrile is synthesized in 85–90% yield using Br₂ in acetic acid, with reaction completion monitored via thin-layer chromatography (TLC).

Critical Parameters:

-

Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution.

-

Temperature Control : Exothermic bromination requires cooling to prevent polybromination.

Allylation of Dibrominated Pyrroles

N-Allylation via Nucleophilic Substitution

Introducing the allyl group at the pyrrole nitrogen is achieved through alkylation. 4,5-Dibromo-1H-pyrrole-2-carbonitrile reacts with allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. This method yields this compound with 70–75% efficiency.

Reaction Mechanism:

-

Deprotonation of the pyrrole nitrogen by K₂CO₃.

-

Nucleophilic attack by the allyl bromide, forming the N-allyl bond.

Optimization Note : Excess allyl bromide (1.5 equiv) improves conversion, while higher temperatures (>80°C) lead to decomposition.

Transition Metal-Catalyzed Allylation

Alternative approaches employ palladium catalysts for regioselective allylation. A mixture of 4,5-dibromo-1H-pyrrole-2-carbonitrile , allyl acetate, and Pd(PPh₃)₄ in tetrahydrofuran (THF) at 50°C achieves 65% yield. This method minimizes side reactions but requires inert conditions.

Cyanation Techniques

Sandmeyer-Type Cyanation

The nitrile group at the 2-position is introduced via diazotization followed by cyanation. Starting from 1-allyl-4,5-dibromo-1H-pyrrole-2-amine , treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) generates a diazonium intermediate, which reacts with copper(I) cyanide (CuCN) to yield the target compound. This method affords 60–65% yield but requires careful pH control.

Direct Cyanation Using Trimethylsilyl Cyanide (TMSCN)

A one-pot cyanation of 1-allyl-4,5-dibromo-1H-pyrrole-2-carbaldehyde with TMSCN and zinc iodide (ZnI₂) in acetonitrile at room temperature achieves 80% yield. The aldehyde intermediate is oxidized from the corresponding alcohol, which is synthesized via Grignard addition.

Integrated Multi-Step Synthesis

Protocol from 4,5-Dibromo-1H-pyrrole-2-carboxylic Acid

A scalable route involves:

-

Amidation : Reacting 4,5-dibromo-1H-pyrrole-2-carboxylic acid with allylamine using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF (Yield: 81%).

-

Dehydration : Treating the amide with phosphorus oxychloride (POCl₃) to form the nitrile (Yield: 73%).

Analytical Validation :

-

¹H NMR : δ 6.60 (s, 1H, pyrrole-H), 5.10–5.06 (m, 2H, allyl-CH₂), 4.21 (d, J = 16.8 Hz, 1H, N-allyl).

-

HPLC Purity : >98% after recrystallization from ethanol/water.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atoms.

Cyclization Reactions: The presence of the nitrile group allows for cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and nitrile group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrole-2-carbonitrile Family

Several pyrrole-2-carbonitrile derivatives have been synthesized and characterized, differing in substituents and functional groups. Key examples include:

Table 1: Comparison of Pyrrole-2-carbonitrile Derivatives

Key Findings :

- Electronic Effects: The nitrile group in all compounds shows IR stretches near 2218–2221 cm⁻¹, consistent with strong C≡N bonding. Bromine atoms in this compound and its non-allylated analogue enhance electrophilicity, making them reactive in organocatalytic processes .

- Biological Relevance : While 4,5-dibromo-1H-pyrrole-2-carbonitrile is a biosynthetic precursor to oroidin (a marine alkaloid with antimicrobial properties), sugar-functionalized derivatives (e.g., 1j, 4a) are explored for pharmaceutical applications due to their structural complexity and polar motifs .

Comparison with Non-Pyrrole Heterocycles

4-(1-Allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline ()

This imidazole derivative shares structural motifs with the target compound, including an allyl group and aromatic rings. Key differences include:

- Crystal Packing : The imidazole compound exhibits C-H⋯π interactions and parallel stacking of aromatic rings, whereas brominated pyrroles like this compound may prioritize halogen bonding due to bromine’s polarizability .

- Applications : Imidazole derivatives are often explored in medicinal chemistry (e.g., kinase inhibitors), while brominated pyrroles are leveraged in catalysis and natural product synthesis .

Reactivity and Catalytic Utility

This compound participates in organocatalytic aza-Michael reactions with Bz-protected 4-hydroxybut-2-enal, facilitated by chiral pyrrolidine catalysts . In contrast, sugar-substituted pyrrole-3-carbonitriles (e.g., 1j, 4a) are less reactive in such transformations due to steric hindrance from bulky substituents .

Biological Activity

1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrole ring with two bromine atoms at positions 4 and 5, an allyl group at position 1, and a carbonitrile functional group at position 2. Its molecular formula is with a molecular weight of approximately 248.05 g/mol. The unique structure contributes to its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study involving a panel of twelve cancer cell lines revealed that while the compound showed limited cytotoxicity, it still holds potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.

The biological activity of this compound is thought to be linked to its ability to interact with biological targets at the molecular level. The presence of bromine atoms may enhance its reactivity with nucleophilic sites in proteins or nucleic acids, leading to inhibition of key biological processes .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. General methods include:

- Formation of the Pyrrole Ring : Starting from appropriate precursors such as substituted hydrazines and α-bromo ketones.

- Bromination : Selective bromination at positions 4 and 5 using brominating agents.

- Allylation : Introduction of the allyl group through nucleophilic substitution reactions.

- Carbonitrile Introduction : Conversion of suitable intermediates to incorporate the carbonitrile group.

Study on Anticancer Activity

In a focused compound library screening derived from natural products, including derivatives similar to this compound, researchers found that while some compounds exhibited significant cytotoxicity, this particular compound showed moderate activity with a GI50 value indicating limited growth inhibition .

Antimicrobial Screening

Another study evaluated the antimicrobial effects of various dibrominated pyrroles including this compound against Gram-positive and Gram-negative bacteria. Results indicated that while not the most potent in its class, it demonstrated promising activity warranting further structural optimization .

Summary Table of Biological Activities

Q & A

Q. Optimization Tips :

Q. Example Yield Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Allylation | Allyl chloride, K₂CO₃, DMF, 80°C | 65–75 | |

| Bromination | Br₂, CH₃COOH, 0°C | 50–60 |

Advanced: How do the allyl and bromo substituents influence the electronic structure and reactivity of pyrrole-2-carbonitrile derivatives?

Answer:

The allyl group introduces steric bulk and electron-donating resonance effects, while bromine atoms act as electron-withdrawing groups, polarizing the pyrrole ring. Computational studies (e.g., DFT calculations using Gaussian or ORCA) reveal:

Q. Experimental Validation :

- ¹H NMR Shifts : Downfield shifts for protons near bromine (e.g., δ 7.0–7.5 ppm in CDCl₃) confirm electron withdrawal .

- Cyclic Voltammetry : Brominated derivatives show reduced oxidation potentials compared to non-halogenated analogs .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign allyl protons (δ 5.0–6.0 ppm, multiplet) and bromine-adjacent carbons (δ 110–120 ppm) .

- IR Spectroscopy : Confirm nitrile stretching (ν ~2200 cm⁻¹) and C-Br vibrations (ν ~550 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ≈ 285 (M⁺) and fragment ions corresponding to Br loss .

Q. Example NMR Data (CDCl₃) :

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Allyl CH₂ | 5.2–5.8 | Multiplet |

| Pyrrole C-2 | 120.5 | Singlet |

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally similar pyrrole-2-carbonitriles?

Answer:

Contradictions in biological data (e.g., DPP-4 inhibition in vs. antimicrobial activity in ) may arise from assay conditions or substituent effects. Methodological Solutions :

Comparative Assays : Test the compound under standardized protocols (e.g., IC₅₀ measurements for DPP-4 inhibition using H-Gly-Pro-AMC substrate) .

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying allyl/bromo positions) to isolate contributing factors .

Computational Docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., DPP-4 active site) .

Q. Case Study :

- DPP-4 Inhibition : Pyrrole-2-carbonitriles with 4,5-dibromo substitution show 10× higher activity than non-brominated analogs due to enhanced hydrophobic interactions .

Advanced: What strategies are recommended for analyzing reaction mechanisms in the functionalization of this compound?

Answer:

Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., nitrile → amide conversion) .

Computational Modeling : Apply DFT to map potential energy surfaces for bromination or allylation pathways .

Q. Example Mechanism :

- Bromination : Proceeds via electrophilic attack at C-4/C-5, stabilized by resonance with the nitrile group. Transition state calculations show a ΔG‡ of ~25 kcal/mol .

Basic: What are the key challenges in crystallizing this compound, and how can they be addressed?

Answer:

Challenges :

- Low melting point (~80°C) and solubility in polar solvents complicate crystal growth.

Solutions : - Solvent Diffusion : Use hexane/ethyl acetate mixtures for slow evaporation .

- Cryocrystallography : Collect data at 100 K to stabilize crystals .

- Software Tools : SHELXL for refinement and WinGX for symmetry analysis .

Q. Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Z | 4 |

| R-factor | < 0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.